(E)-N1-(6-Chloro-2-(4-(trifluoromethyl)styryl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Compound 24 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions are typically quinoline derivatives with modified functional groups.
Scientific Research Applications
Compound 24 has several scientific research applications:
Mechanism of Action
The mechanism of action of compound 24 involves its interaction with specific molecular targets in the malaria parasite. It inhibits the growth and replication of the parasite by interfering with its metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s ability to synthesize essential proteins and nucleic acids .
Comparison with Similar Compounds
Compound 24 is unique among similar compounds due to its specific chemical structure and potent antimalarial activity. Similar compounds include other 6-Chloro-2-arylvinylquinolines and related quinoline derivatives . These compounds share structural similarities but may differ in their biological activity and potency. Compound 24 stands out due to its high efficacy and potential for further development as an antimalarial agent .
Properties
Molecular Formula |
C22H21ClF3N3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[6-chloro-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C22H21ClF3N3/c1-29(2)12-11-27-21-14-18(28-20-10-8-17(23)13-19(20)21)9-5-15-3-6-16(7-4-15)22(24,25)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,28)/b9-5+ |
InChI Key |
AOIUKRJIEYZLAU-WEVVVXLNSA-N |
Isomeric SMILES |
CN(C)CCNC1=C2C=C(C=CC2=NC(=C1)/C=C/C3=CC=C(C=C3)C(F)(F)F)Cl |
Canonical SMILES |
CN(C)CCNC1=C2C=C(C=CC2=NC(=C1)C=CC3=CC=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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